铜(II)离子载体 I

描述

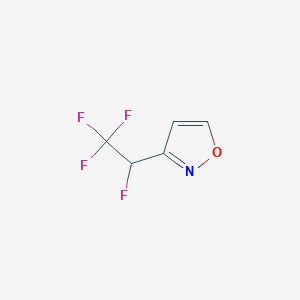

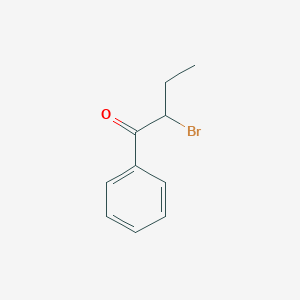

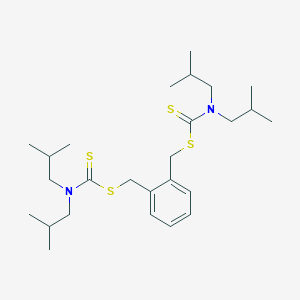

Copper(II) ionophore I is a neutral ionophore for Cu2±selective polymer membrane electrodes . It is also known by its synonyms o-XBDiBDTC and o-Xylylenebis(N,N-diisobutyldithiocarbamate) . Ionophores are chemical species that reversibly bind ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .

Synthesis Analysis

Research on ion-selective electrodes sensitive to copper (II) ions has used Schiff bases and their Cu (II) complexes as active components of ion-selective membranes . The Schiff bases differ in the type and amount of substituents in the benzene ring and/or in the aliphatic chain . A two-part strategy is employed for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis

Copper(II) ionophore I contains total 76 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 2 (thio-) carbamate(s) (aliphatic) . In the structure of the mononuclear complex (HL 1 Cu), which crystalizes in one molecule of water, the Cu (II) ion coordinates two phenolate oxygen atoms and two imine nitrogen atoms of the doubly deprotonated Schiff base .Chemical Reactions Analysis

Copper(II) ionophore I has been used in the development of ion-selective electrodes sensitive to copper (II) ions . The ionophoric properties of newly synthesized Schiff base ligands and their complexes with copper (II) have been investigated . The resulting electrodes selectively detect Cu(II) in a complex medium comprising several interfering metals .Physical And Chemical Properties Analysis

Copper(II) ionophore I has a molecular weight of 512.90 g/mol . It is also known as o-XBDiBDTC and o-Xylylenebis(N,N-diisobutyldithiocarbamate) . The melting point of Copper(II) ionophore I is 91-92 °C .科学研究应用

水相检测

基于酰基吡啶硫脲衍生物等离子载体的铜(II)离子化学传感器已显示出在水相中检测 Cu2+ 离子的潜力。此类离子载体,如 N-吡啶基-N'-(丁酰基)硫脲 (PT1),在特定浓度范围内对铜(II)离子表现出理想的响应,并且适用于离子载体的重复性和再生,具有中等相对标准偏差 (RSD) 值 (Khairul 等人,2016)。

生物医学应用

铜离子载体在生物医学应用中发挥着重要作用,特别是在治疗与铜相关的疾病方面。通过改变内源性铜离子的浓度、分布和反应性,这些离子载体具有再生金属稳态和治疗与铜稳态失调相关的疾病的潜力 (Oliveri,2020)。

癌症研究

在癌症研究中,黄酮类化合物等铜离子载体因其破坏癌细胞中异常氧化还原稳态的潜力而受到研究。这些离子载体可以增加癌细胞中铜的积累,从而导致线粒体依赖性凋亡。此类离子载体有效性的结构基础和化学驱动力是活跃的研究领域 (Dai 等人,2017)。

环境监测

1-苯基-2-(2-羟基苯基肼基)丁烷-1,3-二酮 (H(2)L) 等离子载体已用于开发用于环境监测的铜选择性聚(氯乙烯) (PVC) 膜电极。这些离子载体提供了一种可靠的方法,可直接测定各种样品(包括土壤和合金)中的铜(II)离子,在环境和工业应用中显示出前景 (Kopylovich 等人,2011)。

作用机制

Ionophores function by reversibly binding ions and carrying them through cell membranes . Copper(II) ionophore I, being an ionophore, likely functions in a similar manner. Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

未来方向

Copper ionophores have shown promise in selectively inducing cuproptosis of cancer cells compared to normal cells . This intrinsic selectivity towards cancer cells and the mechanisms responsible for this selectivity are areas of ongoing research . The development of new therapeutic agents should aim to increase selectivity and therefore reduce side effects .

属性

IUPAC Name |

[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEGUDLMKJATMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409087 | |

| Record name | Copper(II) ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) ionophore I | |

CAS RN |

125769-67-7 | |

| Record name | Copper(II) ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)